molecular formula C11H19BrO B13080697 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

Cat. No.: B13080697
M. Wt: 247.17 g/mol
InChI Key: OEEBFTXFPMGIRA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bromomethyl group and a methoxy group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include hydrocarbons.

Scientific Research Applications

2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to a carbonyl group through the loss of electrons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a bromomethyl group and a methoxy group in 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane makes it a versatile compound for various chemical transformations. This dual functionality allows it to participate in a wide range of reactions, making it valuable in synthetic organic chemistry.

Properties

Molecular Formula

C11H19BrO

Molecular Weight

247.17 g/mol

IUPAC Name

2-(bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H19BrO/c1-10(2)8-4-5-9(6-8)11(10,7-12)13-3/h8-9H,4-7H2,1-3H3

InChI Key

OEEBFTXFPMGIRA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(CBr)OC)C

Origin of Product

United States

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